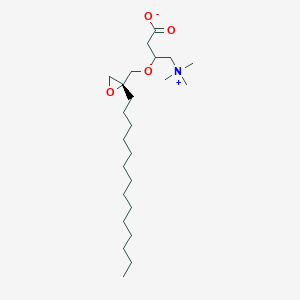

2-Tetradecylglycidylcarnitine

Descripción

Propiedades

Número CAS |

105201-53-4 |

|---|---|

Fórmula molecular |

C24H47NO4 |

Peso molecular |

413.6 g/mol |

Nombre IUPAC |

3-[[(2R)-2-tetradecyloxiran-2-yl]methoxy]-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C24H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24(21-29-24)20-28-22(18-23(26)27)19-25(2,3)4/h22H,5-21H2,1-4H3/t22?,24-/m0/s1 |

Clave InChI |

XXOXFZDRHUHJAF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |

SMILES isomérico |

CCCCCCCCCCCCCC[C@@]1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCCCCCCC1(CO1)COC(CC(=O)[O-])C[N+](C)(C)C |

Sinónimos |

2-tetradecylglycidylcarnitine TDGA-carnitine |

Origen del producto |

United States |

Chemical Synthesis and Derivatization of 2 Tetradecylglycidylcarnitine

Methodologies for the Synthesis of 2-Tetradecylglycidylcarnitine

The creation of 2-Tetradecylglycidylcarnitine hinges on the successful synthesis of its constituent parts: the tetradecylglycidyl moiety and the carnitine ester linkage.

Direct chemical synthesis of 2-Tetradecylglycidylcarnitine can be achieved by first preparing 2-tetradecylglycidic acid (TDGA) and then coupling it with L-carnitine. A plausible and established method for the formation of the carnitine ester bond involves the activation of the carboxylic acid of TDGA.

One such method utilizes an N-acyl imidazole (B134444) intermediate. nih.govresearchgate.net In this approach, TDGA is first reacted with a carbonyldiimidazole reagent to form 2-tetradecylglycidyl-imidazole. This activated intermediate is then reacted with L-carnitine, often as a perchlorate (B79767) salt, to yield 2-Tetradecylglycidylcarnitine. nih.govresearchgate.net This method is advantageous due to its relatively rapid and straightforward procedure, which does not necessitate a large excess of the acyl imidazole intermediate to achieve respectable yields of 50-70% for other acylcarnitines. nih.govresearchgate.net

Alternatively, enzymatic synthesis represents another direct route. Carnitine acyltransferases are enzymes that catalyze the reversible transfer of acyl groups from coenzyme A (CoA) to L-carnitine. metwarebio.commdpi.com Therefore, 2-Tetradecylglycidylcarnitine could be synthesized in vitro by incubating 2-tetradecylglycidyl-CoA with L-carnitine in the presence of a suitable carnitine acyltransferase, such as carnitine palmitoyltransferase (CPT). nih.govportlandpress.com The precursor, 2-tetradecylglycidyl-CoA, is itself the active intracellular form of TDGA and can be synthesized enzymatically. researchgate.net

Table 1: Key Reactions in Direct Synthetic Routes

| Step | Reactants | Reagents/Catalysts | Product | Key Findings |

| Chemical | 2-Tetradecylglycidic acid, L-Carnitine | 1. Carbonyldiimidazole2. Trimethylamine | 2-Tetradecylglycidylcarnitine | Provides a direct chemical pathway with moderate to good yields. nih.govresearchgate.net |

| Enzymatic | 2-Tetradecylglycidyl-CoA, L-Carnitine | Carnitine Palmitoyltransferase (CPT) | 2-Tetradecylglycidylcarnitine | Mimics the biological formation of acylcarnitines. nih.govportlandpress.com |

The biological activity of many chiral molecules is often confined to a single enantiomer. For inhibitors of carnitine palmitoyltransferase, the (R)-enantiomer is typically the more active form. frontiersin.org Therefore, stereoselective synthesis is crucial for producing the biologically relevant isomer of 2-Tetradecylglycidylcarnitine.

The key to the stereoselective synthesis of this compound lies in the enantioselective preparation of the 2-tetradecylglycidic acid precursor. The Sharpless asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgscribd.commdpi.com This reaction utilizes a catalyst generated from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET). wikipedia.org The choice of (+)- or (-)-DET dictates the stereochemistry of the resulting epoxide, allowing for the predictable synthesis of either enantiomer of the epoxy alcohol precursor to TDGA with high enantiomeric excess (often >90%). wikipedia.orgscribd.comharvard.edu

The synthesis would begin with an appropriate allylic alcohol, which is then subjected to Sharpless asymmetric epoxidation to create the chiral epoxide. Subsequent oxidation of the alcohol group to a carboxylic acid would yield the desired enantiomer of 2-tetradecylglycidic acid. This enantiopure TDGA can then be esterified with L-carnitine using the methods described in the previous section to produce the enantiomerically pure 2-Tetradecylglycidylcarnitine. The (R)-(+)-enantiomer of TDGA has been successfully synthesized using the Sharpless chiral epoxidation procedure. frontiersin.org

Table 2: Stereoselective Synthesis of 2-Tetradecylglycidylcarnitine Precursor

| Step | Substrate | Catalyst System | Product | Significance |

| Asymmetric Epoxidation | Allylic Alcohol | Ti(OiPr)₄, (+)- or (-)-Diethyl Tartrate, t-BuOOH | Chiral 2,3-Epoxyalcohol | Enables the synthesis of a specific enantiomer of the TDGA precursor with high predictability and enantiomeric excess. wikipedia.orgscribd.comresearchgate.net |

| Oxidation | Chiral 2,3-Epoxyalcohol | Oxidizing Agent (e.g., PCC, PDC) | Enantiopure 2-Tetradecylglycidic Acid | Provides the key chiral intermediate for the final product. |

Synthesis of Analogues and Derivatives of 2-Tetradecylglycidylcarnitine

To investigate the structure-activity relationships of CPT inhibitors and to develop tools for metabolic research, various analogues and derivatives of 2-Tetradecylglycidylcarnitine can be synthesized.

Structural modifications can be made to the tetradecyl chain, the glycidyl (B131873) group, or the carnitine moiety to probe their respective roles in binding to and inhibiting carnitine palmitoyltransferase. For instance, the length and degree of unsaturation of the fatty acyl chain can be varied. Research on other CPT inhibitors, such as derivatives of the compound C75, has involved replacing the carboxylic acid group with other functionalities, including a carnitine unit, to explore the structural requirements for potent inhibition. researchgate.netrevistabionatura.com Such studies have shown that even subtle changes, like the relative stereochemistry, can significantly impact inhibitory activity. researchgate.net

Analogues can also be designed as conformationally restricted mimics of the natural substrate. For example, the synthesis of hemipalmitoylcarnitinium, a conformationally restricted analogue inhibitor of CPT, demonstrates a strategy to probe the enzyme's active site. researchgate.net These modifications provide valuable insights into the enzyme's mechanism and can guide the design of more potent or selective inhibitors. nih.gov

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules in biological systems. 2-Tetradecylglycidylcarnitine can be isotopically labeled to study its absorption, distribution, metabolism, and excretion, as well as its direct interaction with its target enzyme.

Labeling can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioisotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). The synthesis of labeled 2-Tetradecylglycidylcarnitine would involve using a labeled precursor at a suitable stage of the synthesis. For example, carbon-14 labeled 2-tetradecylglycidic acid has been synthesized, which could then be converted to the corresponding labeled carnitine ester. researchgate.net The label could be introduced in the carboxyl group or within the tetradecyl hydrocarbon chain. researchgate.net

Alternatively, labeled L-carnitine can be used in the final esterification step to introduce the label into the carnitine moiety of the molecule. Such labeled compounds are critical for quantitative studies of fatty acid metabolism and for elucidating the precise mechanism of action of CPT inhibitors in vivo. researchgate.netnih.gov

Purification and Characterization Methodologies

The purification of the synthesized 2-Tetradecylglycidylcarnitine is essential to remove unreacted starting materials, reagents, and byproducts. Given its nature as a long-chain acylcarnitine, a class of zwitterionic and thermally labile compounds, specific purification techniques are required. open.ac.uk

A rapid and effective method for the isolation of long-chain acylcarnitines from reaction mixtures involves the use of reverse-phase solid-phase extraction cartridges, such as Sep-Pak cartridges. nih.govresearchgate.net This technique separates compounds based on their hydrophobicity, allowing for the efficient removal of more polar or less polar impurities.

For the characterization of 2-Tetradecylglycidylcarnitine and confirmation of its structure, a combination of spectroscopic and spectrometric methods is employed. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of acylcarnitines. metwarebio.comnih.govnih.gov It provides information on the molecular weight and fragmentation pattern, which can confirm the identity of the acyl group and the carnitine moiety. open.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is another powerful, non-destructive technique that provides detailed structural information. metwarebio.comtsijournals.com NMR can elucidate the precise arrangement of atoms within the molecule, confirming the structure of the tetradecylglycidyl group and its ester linkage to the carnitine backbone. tsijournals.com

Table 3: Purification and Characterization Techniques

| Technique | Purpose | Key Information Provided |

| Reverse-Phase Solid-Phase Extraction | Purification | Separation of the product from polar and non-polar impurities. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Characterization | Molecular weight and fragmentation pattern for structural confirmation. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization | Detailed structural elucidation of the molecule's backbone and functional groups. metwarebio.comtsijournals.com |

Molecular Mechanism of Action: Enzyme Inhibition of Cpt1a by 2 Tetradecylglycidylcarnitine

Enzymatic Inhibition Profile of 2-Tetradecylglycidylcarnitine on CPT1A

The inhibitory profile of 2-Tetradecylglycidylcarnitine on CPT1A has been characterized to understand the potency and nature of its interaction with the enzyme.

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor that is required to inhibit 50% of the enzymatic activity. In vitro studies on hepatic CPT have determined the IC50 value for 2-Tetradecylglycidylcarnitine. Specifically, for the formation of palmitoyl-L-[methyl-14C]carnitine in intact mitochondria, an IC50 value of 0.64 mM has been reported nih.gov. Detailed studies determining the inhibition constant (Ki), which provides a more absolute measure of inhibitor potency, are not extensively available in the reviewed literature.

Inhibition Data for 2-Tetradecylglycidylcarnitine on CPT1A

| Parameter | Value | Experimental Condition |

| IC50 | 0.64 mM | Inhibition of palmitoyl-L-[methyl-14C]carnitine formation in intact mitochondria |

The specific type of inhibition (competitive, non-competitive, or uncompetitive) for 2-Tetradecylglycidylcarnitine's action on CPT1A has not been definitively elucidated in the available research. However, studies on a structurally related compound, 2-tetradecylglycidic acid (TDGA), have shown that the Michaelis constant (Km) for carnitine remains unchanged in the presence of the inhibitor nih.gov. This observation suggests a non-competitive or uncompetitive mode of inhibition with respect to carnitine. In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity. In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex. Further kinetic studies are required to precisely determine the inhibition type for 2-Tetradecylglycidylcarnitine.

Kinetic Analysis of CPT1A Activity in the Presence of 2-Tetradecylglycidylcarnitine

Kinetic studies are essential for understanding how an inhibitor affects the rate of an enzymatic reaction and its interaction with the substrate.

The Michaelis-Menten model describes the kinetics of many enzymes. The parameters Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half Vmax) are crucial for characterizing enzyme activity. As mentioned, for the related inhibitor TDGA, the Km for carnitine was reported to be unchanged nih.gov. However, specific data on how 2-Tetradecylglycidylcarnitine modulates the Vmax and Km of CPT1A with respect to its substrates (palmitoyl-CoA and carnitine) are not detailed in the currently available literature. A comprehensive kinetic analysis involving varying concentrations of both substrate and inhibitor would be necessary to determine the precise effects on these parameters.

Detailed steady-state and pre-steady-state kinetic investigations provide deeper insights into the individual steps of the enzymatic reaction and the mechanism of inhibition. Such studies for the interaction of 2-Tetradecylglycidylcarnitine with CPT1A are not presently found in the reviewed scientific literature. These advanced kinetic analyses would be valuable in further elucidating the step-by-step mechanism of inhibition.

Biophysical Characterization of Enzyme-Inhibitor Interactions

Biophysical techniques are employed to study the physical and chemical principles of the interaction between a protein and a ligand. There is a lack of available scientific literature detailing the biophysical characterization of the binding between 2-Tetradecylglycidylcarnitine and CPT1A. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or isothermal titration calorimetry (ITC) would be instrumental in visualizing the binding site and understanding the thermodynamic forces driving the interaction.

Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Currently, there is a lack of specific Isothermal Titration Calorimetry (ITC) data in the public domain for the binding of 2-Tetradecylglycidylcarnitine to CPT1A. ITC is a powerful technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes. Such data would provide a comprehensive thermodynamic profile of the interaction, elucidating the nature of the forces driving the binding event.

In the absence of direct ITC studies for 2-Tetradecylglycidylcarnitine, insights can be drawn from studies on other inhibitors of the carnitine palmitoyltransferase family. For instance, ITC studies on the related enzyme CPT2 with various inhibitors have revealed that binding is often an exothermic process, driven by favorable enthalpic and entropic contributions. However, without direct experimental data for 2-Tetradecylglycidylcarnitine and CPT1A, a precise thermodynamic characterization remains speculative.

Table 1: Hypothetical Thermodynamic Parameters of 2-Tetradecylglycidylcarnitine Binding to CPT1A (Note: This table is for illustrative purposes, as direct experimental data is not currently available.)

| Thermodynamic Parameter | Hypothetical Value | Unit |

| Binding Affinity (Kd) | Low µM to nM range | µM/nM |

| Enthalpy Change (ΔH) | Negative | kcal/mol |

| Entropy Change (ΔS) | Positive or Negative | cal/mol·K |

| Stoichiometry (n) | ~1 | - |

Spectroscopic Approaches for Binding Site Elucidation

Detailed spectroscopic studies, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, to precisely elucidate the binding site of 2-Tetradecylglycidylcarnitine on CPT1A have not been extensively reported. Spectroscopic techniques are invaluable for providing high-resolution structural information about protein-ligand complexes.

It is understood that 2-tetradecylglycidyl-CoA, the active metabolite of TDGA, acts as an irreversible inhibitor of CPT1A. nih.gov This irreversible inhibition implies the formation of a stable, covalent bond between the inhibitor and the enzyme. The reactive epoxide ring of the glycidyl (B131873) group is a key feature that likely participates in a nucleophilic attack by an amino acid residue within the active site of CPT1A.

While the specific residues involved in the covalent modification by 2-Tetradecylglycidylcarnitine or its CoA derivative have not been definitively identified through spectroscopy, mutagenesis studies on CPT1A have highlighted the importance of certain residues for its catalytic activity. For example, Histidine 473 (H473) has been identified as a key residue in the acyl-CoA binding site. nih.gov It is plausible that a residue in proximity to this site could be the target for covalent modification by the inhibitor.

Molecular Modeling and Docking Studies of 2-Tetradecylglycidylcarnitine with CPT1A

In the absence of a crystal structure for CPT1A, molecular modeling and docking studies become crucial tools for predicting the binding mode of inhibitors like 2-Tetradecylglycidylcarnitine. Such computational approaches can provide valuable insights into the potential interactions between the inhibitor and the enzyme at an atomic level.

Identification of Key Residues in the Active Site and Allosteric Sites

Molecular modeling studies of CPT1A, often based on homology models using related structures like carnitine acetyltransferase, have helped to map out the putative active site. This site is envisioned to accommodate both the long-chain fatty acyl-CoA and carnitine substrates.

For irreversible inhibitors like 2-tetradecylglycidyl-CoA, the primary interaction is expected to occur within the catalytic domain of CPT1A. Key residues that are likely to be involved in the binding and covalent modification include:

A Catalytic Histidine: As mentioned, H473 is a critical residue for the acylation activity of CPT1A. nih.gov Its nucleophilic character makes it a potential candidate for reacting with the epoxide ring of the inhibitor.

Other Active Site Residues: Other amino acids in the vicinity of the substrate-binding pocket would contribute to the initial non-covalent binding and proper orientation of the inhibitor through hydrophobic, van der Waals, and electrostatic interactions.

Regarding allosteric sites, CPT1A is known to be allosterically regulated by malonyl-CoA. While 2-Tetradecylglycidylcarnitine is believed to act at the active site, the possibility of interactions with allosteric sites cannot be entirely ruled out without further experimental evidence.

Table 2: Key Amino Acid Residues in CPT1A Potentially Interacting with 2-Tetradecylglycidylcarnitine

| Residue | Location | Potential Role in Interaction |

| Histidine 473 (H473) | Active Site (Acyl-CoA binding) | Potential nucleophile for covalent bond formation. |

| Glycine 710 (G710) | Active Site (Carnitine binding) | Important for carnitine palmitoyl-transferase activity. |

| Surrounding hydrophobic residues | Active Site Pocket | Stabilization of the tetradecyl chain of the inhibitor. |

Conformational Changes Induced upon Inhibitor Binding

The binding of an inhibitor, particularly an irreversible one, is expected to induce conformational changes in the enzyme. Upon the formation of a covalent bond between 2-tetradecylglycidyl-CoA and a residue in the active site of CPT1A, the enzyme would be locked into an inhibited state.

These conformational changes could involve:

Closure of the Active Site: The binding of the inhibitor may cause a closing of the active site cleft, preventing the entry of substrates.

Alterations in Loop Regions: Flexible loop regions surrounding the active site are likely to undergo conformational rearrangements to accommodate the inhibitor and stabilize the complex.

Biological Effects and Metabolic Interventions at Cellular Level

Impact on Cellular Fatty Acid Oxidation Rates in Isolated Systems

2-Tetradecylglycidylcarnitine and its precursors, such as 2-tetradecylglycidic acid (TDGA), are potent inhibitors of carnitine palmitoyltransferase (CPT), the rate-limiting enzyme for mitochondrial fatty acid oxidation. The inhibitory effects of these compounds have been quantified in isolated systems, such as purified hepatic CPT and hepatic mitochondria.

In vitro studies on intact mitochondria from starved rats have demonstrated the inhibitory capacity of 2-Tetradecylglycidylcarnitine. The concentration required to achieve 50% inhibition (I50) for the formation of palmitoyl-L-[methyl-14C]carnitine was found to be 0.64 mM nih.govnih.gov. In the reverse reaction, measuring the release of L-[methyl-14C]carnitine from palmitoyl-L-[methyl-14C]carnitine, the I50 value was 27.7 mM nih.govnih.gov. These findings highlight the potent and direct impact of 2-Tetradecylglycidylcarnitine on the key enzyme of fatty acid oxidation.

The active form, 2-tetradecylglycidyl-CoA (TDGA-CoA), which is formed from TDGA within the cell, is an even more potent irreversible inhibitor of CPT-A nih.govnih.gov. The I50 values for TDGA-CoA in intact mitochondria from fed and 48-hour-starved rats were 0.29 µM and 0.27 µM, respectively nih.govnih.gov. This potent inhibition of CPT1A directly leads to a significant reduction in the rate of cellular fatty acid oxidation, forcing a metabolic shift towards other energy sources.

| Compound | System | Assay | I50 Value |

|---|---|---|---|

| 2-Tetradecylglycidylcarnitine | Intact Mitochondria (starved rats) | Palmitoyl-L-[methyl-14C]carnitine formation | 0.64 mM |

| 2-Tetradecylglycidylcarnitine | Intact Mitochondria (starved rats) | L-[methyl-14C]carnitine release | 27.7 mM |

| 2-Tetradecylglycidyl-CoA | Intact Mitochondria (fed rats) | CPT-A activity | 0.29 µM |

| 2-Tetradecylglycidyl-CoA | Intact Mitochondria (48h-starved rats) | CPT-A activity | 0.27 µM |

Modulation of Lipid Homeostasis and Storage in Cellular Models

The inhibition of CPT1A by 2-Tetradecylglycidylcarnitine has significant implications for cellular lipid homeostasis. By blocking the entry of long-chain fatty acids into the mitochondria for oxidation, their intracellular concentration increases. This surplus of fatty acids can then be redirected towards storage pathways, primarily in the form of triacylglycerols within lipid droplets.

While direct studies on the effect of 2-Tetradecylglycidylcarnitine on lipid droplet formation are limited, the known consequences of CPT1A inhibition suggest a promotion of lipid accumulation. In cellular models such as HepG2 hepatocytes or adipocytes, an increase in intracellular lipid droplets would be an expected outcome of treatment with 2-Tetradecylglycidylcarnitine. This is because the cell must sequester the excess fatty acids to prevent lipotoxicity, a state of cellular stress and damage induced by high levels of free fatty acids. The formation of lipid droplets serves as a protective mechanism to buffer against this lipotoxic stress.

Investigation of Downstream Metabolic Pathways Affected by CPT1A Inhibition

The blockade of fatty acid oxidation by 2-Tetradecylglycidylcarnitine necessitates a significant reprogramming of cellular metabolism to meet energy demands. This metabolic shift primarily involves an increased reliance on glucose metabolism and alterations in related downstream pathways.

With fatty acid oxidation inhibited, cells are forced to upregulate alternative catabolic pathways, most notably glycolysis. Studies on the effects of TDGA, the precursor to the active inhibitor, have shown a compensatory increase in glycolysis. For instance, in rat platelets treated with TDGA, there was an enhanced production of lactate, a key indicator of increased glycolytic flux lcms.cz. This metabolic switch is a crucial adaptation to maintain cellular ATP levels in the absence of energy derived from fatty acids.

The pentose (B10789219) phosphate (B84403) pathway (PPP), another major branch of glucose metabolism, is also likely to be affected. The PPP is a primary source of NADPH, which is essential for reductive biosynthesis and for combating oxidative stress. While direct evidence linking 2-Tetradecylglycidylcarnitine to the PPP is scarce, the metabolic reprogramming towards glucose utilization could potentially modulate the flux through this pathway depending on the cell's specific needs for NADPH and nucleotide precursors.

The inhibition of fatty acid oxidation by 2-Tetradecylglycidylcarnitine directly impacts the Tricarboxylic Acid (TCA) cycle, the central hub of cellular respiration. Fatty acid oxidation is a major source of acetyl-CoA, which is a primary substrate for the TCA cycle. By blocking the production of acetyl-CoA from fatty acids, the influx of carbon into the TCA cycle from this source is significantly reduced.

Consequently, to maintain the pool of TCA cycle intermediates and the production of reducing equivalents (NADH and FADH2), cells must rely more heavily on anaplerotic pathways. This involves shunting intermediates from glycolysis, such as pyruvate, into the TCA cycle. A study on chronic lymphocytic leukemia cells treated with a reversible CPT1A inhibitor, ST1326, which is structurally related to 2-Tetradecylglycidylcarnitine, demonstrated a decrease in intracellular acetyl-CoA levels, which would in turn affect the TCA cycle haematologica.org.

Ketogenesis, the process of producing ketone bodies from acetyl-CoA, is intrinsically linked to fatty acid oxidation and primarily occurs in the liver. Ketone bodies serve as an alternative energy source for extrahepatic tissues, especially during periods of fasting or low carbohydrate availability.

The inhibition of CPT1A by 2-Tetradecylglycidylcarnitine is expected to have a profound inhibitory effect on ketone body metabolism. By preventing the oxidation of fatty acids, the production of the precursor acetyl-CoA is diminished, leading to a reduction in ketogenesis. This is supported by the known hypoketonemic effects of CPT1A inhibitors. Therefore, in a cellular context, particularly in hepatocytes, treatment with 2-Tetradecylglycidylcarnitine would lead to a decreased rate of ketone body synthesis and secretion.

Effects on Cellular Bioenergetics and Mitochondrial Function

The metabolic shifts induced by 2-Tetradecylglycidylcarnitine have direct consequences for cellular bioenergetics and mitochondrial function. As fatty acid oxidation is a highly efficient process for ATP production, its inhibition can lead to a state of energetic stress.

Studies on rat platelets treated with TDGA revealed a significant reduction in oxygen consumption rates in both the basal and stimulated states lcms.cz. This indicates a decrease in mitochondrial respiration, which is a direct consequence of the reduced supply of reducing equivalents from fatty acid oxidation to the electron transport chain.

Furthermore, this impairment of mitochondrial respiration leads to a decrease in cellular ATP levels. In the same study, the ATP level, the adenylate energy charge, and the ATP/ADP ratio in the cytoplasm of platelets were all reduced following TDGA treatment lcms.cz. This highlights the critical role of fatty acid oxidation in maintaining the energetic status of the cell and the significant impact that CPT1A inhibition by compounds like 2-Tetradecylglycidylcarnitine can have on cellular bioenergetics.

| Parameter | Effect of TDGA Treatment in Rat Platelets |

|---|---|

| CPT-I Activity | Nearly completely inhibited |

| Oxygen Consumption Rate (Basal) | Reduced |

| Oxygen Consumption Rate (Stimulated) | Reduced |

| Cytoplasmic ATP Level | Reduced |

| Adenylate Energy Charge | Reduced |

| ATP/ADP Ratio | Reduced |

| Lactate Production | Enhanced |

Cellular Response Mechanisms to Altered Lipid Metabolism

The introduction of 2-Tetradecylglycidylcarnitine (TDGA-carnitine) at the cellular level initiates a cascade of metabolic and signaling responses, primarily stemming from its potent and specific interaction with the machinery of fatty acid oxidation. The cellular response is characterized by a profound shift in energy substrate utilization and the activation of key signaling pathways that react to the altered lipid environment.

The primary molecular target of TDGA-carnitine and its related compounds, such as 2-tetradecylglycidyl-CoA (TDGA-CoA), is Carnitine Palmitoyltransferase I (CPT-I). oup.comnih.gov CPT-I is the rate-limiting enzyme in long-chain fatty acid oxidation, functioning as a crucial gatekeeper that controls the entry of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. nih.govwikipedia.org TDGA-carnitine acts as a powerful inhibitor of this enzyme. portlandpress.com This inhibition is specific and concentration-dependent, effectively halting the transport of long-chain fatty acids into the mitochondria. nih.gov

The immediate and most direct consequence of CPT-I inhibition is a significant reduction in the rate of mitochondrial fatty acid β-oxidation. nih.govpnas.org By blocking this pathway, the cell's ability to derive energy from long-chain fatty acids is compromised. This metabolic block forces a compensatory shift in cellular energy metabolism. To meet energy demands, cells increase their reliance on alternative fuel sources, most notably glucose. nih.govnih.gov Studies in isolated rat soleus muscle have demonstrated that under conditions where TDGA inhibits palmitate oxidation, the oxidation of glucose is significantly stimulated. nih.gov This phenomenon is consistent with the Randle Cycle, a metabolic concept where the utilization of fatty acids and glucose are reciprocally regulated. nih.gov

The disruption of fatty acid flux into the mitochondria leads to an accumulation of their metabolic precursors in the cytoplasm. nih.gov These precursors, particularly long-chain acyl-CoAs, can be rerouted into alternative metabolic fates, including the synthesis of complex lipids such as diacylglycerol (DAG). nih.gov DAG is a critical second messenger molecule in a variety of cellular signaling cascades. A key effector pathway activated by DAG is the Protein Kinase C (PKC) family of enzymes. youtube.com

The activation of PKC represents a significant cellular response to the TDGA-carnitine-induced metabolic shift. In their inactive state, PKC isozymes are typically located in the cytosol. An increase in the intracellular concentration of DAG promotes the translocation of PKC to the cell membrane, where it becomes catalytically active. nih.gov Once activated, PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby controlling their function and initiating downstream signaling events that influence gene expression, cell proliferation, and differentiation. nih.govnih.gov Research suggests a reciprocal relationship between fatty acid oxidation and PKC activity, where enhanced FAO can inhibit PKC, implying that the inhibition of FAO by compounds like TDGA-carnitine may lead to increased PKC activity.

Research Findings on the Inhibition of Carnitine Palmitoyltransferase (CPT)

| Inhibitory Compound | Mitochondrial Preparation | Measured Effect | I50 Value (Concentration for 50% Inhibition) |

|---|---|---|---|

| 2-Tetradecylglycidylcarnitine | Intact Mitochondria (from starved rats) | Palmitoyl-L-carnitine formation | 0.64 µM (S.E.M. = 0.07) |

| 2-Tetradecylglycidyl-CoA | Intact Mitochondria (from fed rats) | CPT Activity | 0.29 µM |

| 2-Tetradecylglycidyl-CoA | Intact Mitochondria (from 48h-starved rats) | CPT Activity | 0.27 µM (S.E.M. = 0.19) |

| 2-Tetradecylglycidyl-CoA | Inverted Vesicles (from fed rats) | CPT Activity | 0.81 µM |

| 2-Tetradecylglycidyl-CoA | Inverted Vesicles (from starved rats) | CPT Activity | 1.57 µM (S.E.M. = 0.29) |

Data sourced from biochemical studies on rat hepatic mitochondria.

Structure Activity Relationship Sar Studies of 2 Tetradecylglycidylcarnitine Analogues

Elucidation of Structural Determinants for CPT1A Inhibitory Potency

The inhibitory potency of 2-tetradecylglycidylcarnitine analogues against CPT1A is dictated by several key structural features. The parent compound, 2-tetradecylglycidic acid (TDGA), requires metabolic activation to its coenzyme A (CoA) thioester, 2-tetradecylglycidyl-CoA, to exert its inhibitory effect. This activated form is an irreversible, active site-directed inhibitor of CPT1A. frontiersin.org

The primary structural components essential for inhibitory activity include:

The Glycidyl (B131873) Moiety: The presence of the reactive epoxide (oxirane) ring is fundamental for the irreversible inhibition of CPT1A. This group covalently binds to the enzyme's active site.

The Long Alkyl Chain: The 14-carbon tetradecyl chain plays a crucial role in the molecule's affinity for the enzyme, likely by mimicking the long-chain fatty acyl-CoA substrates of CPT1A. The length and nature of this hydrophobic tail are critical determinants of potency.

The Carnitine or CoA Moiety: For the inhibitor to be effective, it must be presented to the enzyme in a form that can access the active site. The conversion of TDGA to its CoA ester is a critical activation step. Subsequently, the formation of the carnitine ester facilitates interaction with the carnitine binding site of the enzyme.

Studies on related compounds have shown that modifications to these key areas significantly impact inhibitory potency. For instance, the inhibitory activity is sensitive to the length of the fatty acyl chain, with optimal activity often observed with chain lengths that correspond to the natural substrates of the enzyme.

| Structural Feature | Role in CPT1A Inhibition | Impact of Modification |

|---|---|---|

| Epoxide (Glycidyl) Ring | Forms a covalent bond with the enzyme's active site, leading to irreversible inhibition. | Absence or modification of this ring would likely lead to a loss of irreversible inhibitory activity. |

| Tetradecyl (C14) Alkyl Chain | Provides the necessary hydrophobicity to mimic the natural long-chain fatty acyl-CoA substrates, contributing to high affinity for the enzyme. | Altering the chain length can increase or decrease potency, depending on the optimal length for binding to the CPT1A active site. |

| Coenzyme A (CoA) Ester | Represents the metabolically activated form of the parent acid (TDGA), which is the actual inhibitory species that targets CPT1A. | Inhibition is significantly reduced or absent without conversion to the CoA ester. |

| Carnitine Moiety | Facilitates the interaction of the inhibitor with the carnitine-binding domain of the CPT1A enzyme. | Modifications to the carnitine structure could affect the affinity and proper orientation of the inhibitor within the active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. patsnap.com For CPT1A inhibitors like 2-tetradecylglycidylcarnitine and its analogues, QSAR models can be instrumental in predicting the inhibitory potency of novel derivatives and guiding the design of more effective inhibitors.

While specific 3D-QSAR studies on a series of 2-tetradecylglycidylcarnitine analogues are not extensively reported in the public domain, the principles of QSAR can be applied to this class of compounds. A typical QSAR study would involve:

Data Set Selection: A series of analogues of 2-tetradecylglycidylcarnitine with varying structural modifications (e.g., different alkyl chain lengths, substitutions on the carnitine moiety) and their corresponding experimentally determined CPT1A inhibitory activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various physicochemical, electronic, and steric descriptors for each molecule would be calculated. These can include parameters like hydrophobicity (logP), molar refractivity, dipole moment, and quantum chemical descriptors. patsnap.com For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors related to the steric and electrostatic fields of the molecules are calculated based on a common alignment. nih.govchemrevlett.com

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the calculated descriptors to the biological activity. patsnap.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For 2-tetradecylglycidylcarnitine analogues, a QSAR model would likely highlight the importance of hydrophobicity and the steric bulk of the alkyl chain, as well as the electrostatic properties of the carnitine and glycidyl moieties, in determining the inhibitory potency against CPT1A. Such models could accelerate the discovery of new, more potent CPT1A inhibitors.

Role of Functional Groups on Inhibitor Specificity and Affinity for CPT1A Isoforms (e.g., CPT1B, CPT1C)

The carnitine palmitoyltransferase 1 enzyme exists in three isoforms: CPT1A (liver isoform), CPT1B (muscle isoform), and CPT1C (brain isoform), each with distinct tissue distributions and kinetic properties. nih.govwikipedia.org A significant challenge in the development of CPT1A inhibitors is achieving selectivity over the other isoforms, particularly CPT1B, due to the high degree of sequence homology between them, especially around the active site. nih.gov

CPT1C: This isoform is primarily expressed in neurons and, unlike CPT1A and CPT1B, it has very low catalytic activity for fatty acyl-CoA substrates. nih.govresearchgate.net It does, however, bind malonyl-CoA. nih.gov Given its distinct function and localization in the endoplasmic reticulum rather than the mitochondria, selectivity against CPT1C is also a consideration, although it is often studied in a different context related to central nervous system functions. researchgate.net

The development of isoform-selective inhibitors based on the 2-tetradecylglycidylcarnitine scaffold would require careful modification of functional groups to exploit the subtle differences between the active sites of CPT1A and CPT1B.

| Property | CPT1A | CPT1B | CPT1C |

|---|---|---|---|

| Primary Tissue Location | Liver, kidney, pancreas nih.gov | Skeletal muscle, heart, adipose tissue nih.gov | Brain (neurons) wikipedia.org |

| Subcellular Location | Outer Mitochondrial Membrane patsnap.com | Outer Mitochondrial Membrane mdpi.com | Endoplasmic Reticulum nih.gov |

| Affinity for Carnitine (Km) | High (low µM range) nih.gov | Low (high µM range) nih.gov | N/A (low catalytic activity) nih.gov |

| Sensitivity to Malonyl-CoA | Lower nih.gov | High (30-100x more sensitive than CPT1A) wikipedia.orgmdpi.com | Binds malonyl-CoA nih.gov |

| Significance of Inhibition | Metabolic disorders (e.g., diabetes), cancer nih.gov | Cardiomyopathy (non-selective inhibition can be toxic) | Neurological functions, energy homeostasis in the brain nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, as enzymes and receptors are chiral environments. The interaction between an inhibitor and its target enzyme is often highly stereospecific. For inhibitors of CPT1A, including those in the glycidyl family, stereochemistry is a critical determinant of their inhibitory potency.

The inhibition of CPT1 by the activated form of TDGA, TDGA-CoA, has been shown to be stereospecific. nih.gov Similarly, the well-known CPT1 inhibitor Etomoxir is a racemic mixture, but its inhibitory activity resides almost exclusively in the (R)-(+)-enantiomer. mdpi.com This highlights that the specific three-dimensional arrangement of atoms is crucial for the molecule to fit correctly into the enzyme's active site and exert its inhibitory effect.

For 2-tetradecylglycidylcarnitine, there are multiple chiral centers, including the carbon atom of the epoxide ring and the carbon atom of the carnitine backbone to which the glycidyl group is attached. The relative and absolute configuration of these centers will significantly influence the molecule's biological activity. The stereochemistry of the epoxide ring is particularly important as it affects the regioselectivity and stereoselectivity of the reaction with nucleophilic residues in the enzyme's active site. nih.gov Studies with other CPT1 inhibitors have also shown that changes in stereochemistry, for example from a trans to a cis relative configuration in lactone derivatives, can lead to a decrease in inhibitory activity. nih.gov Therefore, the synthesis of stereochemically pure enantiomers of 2-tetradecylglycidylcarnitine and its analogues is essential for accurately determining their SAR and for developing potent and specific CPT1A inhibitors.

Preclinical Model Systems for Mechanistic Investigations of 2 Tetradecylglycidylcarnitine

Ex Vivo Tissue Slice Models and Organ Perfusion Systems

Ex vivo models, such as tissue slices and organ perfusion systems, utilize intact tissue from an organism, thereby preserving the native tissue architecture and cellular diversity. Precision-cut tissue slices can be cultured for a period, allowing for the direct assessment of a compound's effect on a functional tissue unit. Organ perfusion systems maintain the viability and function of an entire organ outside the body, enabling the study of systemic metabolic effects. These models could be employed to study the impact of 2-Tetradecylglycidylcarnitine on the metabolism of organs like the liver, where CPT1A is highly expressed.

Advanced In Vitro Microphysiological Systems (e.g., Organ-on-a-Chip) for Reconstituting Complex Metabolic Environments

Microphysiological systems, commonly known as "organ-on-a-chip" technology, represent a cutting-edge approach to in vitro modeling. These devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. They allow for the precise control of the cellular microenvironment and the study of organ-level responses to drugs. An organ-on-a-chip model could be designed to investigate the complex metabolic effects of 2-Tetradecylglycidylcarnitine by incorporating multiple cell types in a physiologically relevant arrangement, complete with fluid flow to mimic blood circulation.

In Vivo Animal Models for Mechanistic Pathway Elucidation

In vivo animal models are indispensable for understanding the systemic effects and therapeutic potential of a compound. Genetically engineered mice, for example, can be used to study the role of CPT1A in various diseases. While specific in vivo studies on 2-Tetradecylglycidylcarnitine are not extensively documented, research on other CPT1A inhibitors like etomoxir and the related compound 2-tetradecylglycidic acid (TDGA) in animal models provides a framework for how such investigations could be conducted. frontiersin.org These studies are crucial for elucidating the compound's impact on whole-body energy homeostasis, its potential therapeutic efficacy in diseases like cancer, and its influence on metabolic pathways in a living organism.

Genetically Engineered Models for CPT1A Research

Genetically engineered mouse models have been pivotal in dissecting the role of CPT1A in various physiological contexts and serve as crucial platforms for evaluating the effects of inhibitors like 2-Tetradecylglycidylcarnitine. These models typically involve the manipulation of the Cpt1a gene to either eliminate its function (knockout models) or introduce specific mutations (knock-in models).

CPT1A Knockout Models:

Whole-body homozygous knockout of Cpt1a (CPT1A-/-) in mice is embryonically lethal, highlighting the critical role of CPT1A in early development. nih.gov This lethality underscores the essential function of fatty acid oxidation during embryogenesis. nih.gov To bypass this, researchers have developed tissue-specific knockout models. For instance, liver-specific deletion of Cpt1a results in increased liver triglyceride content and protects mice against high-fat diet-induced obesity and insulin (B600854) resistance. nih.gov Another model, a hematopoiesis-specific conditional knockout of Cpt1a, revealed that loss of this enzyme leads to defects in hematopoietic stem cells, including a loss of quiescence and self-renewal capabilities. nih.gov

Heterozygous knockout mice (CPT1A+/-), which are viable, exhibit haploinsufficiency. nih.gov These animals show altered metabolic profiles, such as decreased blood glucose and increased free fatty acid concentrations after fasting, making them a valuable tool for studying the long-term consequences of reduced CPT1A activity. nih.gov

CPT1A Mutant Models:

In addition to knockout models, knock-in models expressing a mutated, less active form of CPT1A have been generated. For example, mice with the Cpt1aP479L mutation have been shown to be resistant to rotenone-induced Parkinson's disease models, demonstrating a neuroprotective effect of reduced CPT1A activity. mdpi.com These models are particularly useful for studying the effects of partial CPT1A inhibition, which may more closely mimic the pharmacological effects of 2-Tetradecylglycidylcarnitine.

Table 1: Genetically Engineered Mouse Models for CPT1A Research

| Model Type | Genotype | Key Phenotypes | Relevance for 2-Tetradecylglycidylcarnitine Research |

|---|---|---|---|

| Whole-Body Knockout | CPT1A-/- | Embryonic lethal nih.gov | Demonstrates the essential role of CPT1A, providing a rationale for targeted inhibition. |

| Heterozygous Knockout | CPT1A+/- | Viable with haploinsufficiency, altered glucose and fatty acid metabolism. nih.gov | Models chronic partial inhibition of CPT1A. |

| Liver-Specific Knockout | CPT1AL-/- | Increased liver triglycerides, protection from diet-induced obesity and insulin resistance. nih.gov | Allows for the study of hepatic-specific effects of CPT1A inhibition. |

| Hematopoiesis-Specific Knockout | Cpt1aΔ/Δ | Defects in hematopoietic stem cell function. nih.gov | Investigates the role of CPT1A in hematopoiesis and potential on-target effects of inhibitors. |

| Mutant (Knock-in) | Cpt1aP479L | Resistance to neurotoxin-induced Parkinson's disease models. mdpi.com | Provides insights into the therapeutic potential of partial CPT1A inhibition in neurodegenerative diseases. |

Isotopic Tracing in Animal Models for Metabolic Flux Analysis

Isotopic tracing is a powerful technique used in animal models to quantify the flow of metabolites through various pathways, a process known as metabolic flux analysis. biorxiv.org This methodology is invaluable for understanding the precise metabolic rearrangements that occur upon treatment with 2-Tetradecylglycidylcarnitine. By introducing molecules labeled with stable isotopes (e.g., 13C, 15N, 2H) into the biological system, researchers can track the fate of these isotopes as they are incorporated into downstream metabolites.

In the context of CPT1A inhibition, isotopic tracing can be employed to:

Quantify the reduction in fatty acid oxidation: By administering 13C-labeled long-chain fatty acids, such as palmitate, the rate of their oxidation can be measured by tracking the appearance of 13C in CO2 and tricarboxylic acid (TCA) cycle intermediates. physiology.orgmedchemexpress.com Inhibition of CPT1A by 2-Tetradecylglycidylcarnitine would be expected to significantly decrease the incorporation of the label from fatty acids into these downstream products.

Assess the shift towards glucose and amino acid metabolism: Concurrently, the utilization of other energy sources can be monitored using 13C-labeled glucose or glutamine. physiology.org Inhibition of fatty acid oxidation often leads to a compensatory increase in the catabolism of these substrates, which can be quantified by measuring the enrichment of 13C in lactate, pyruvate, and TCA cycle intermediates derived from these tracers. physiology.orgmedchemexpress.com

Investigate tissue-specific metabolic effects: The infusion of isotopic tracers in whole animals allows for the analysis of metabolic fluxes in different organs and tissues, providing a systemic understanding of the compound's effects. biorxiv.org

The choice of isotopic tracer is critical and depends on the specific metabolic pathway being investigated. For instance, uniformly labeled [U-13C]glucose is often used to trace glucose metabolism through glycolysis and into the TCA cycle, while specific positionally labeled tracers can provide more detailed information about specific enzymatic reactions.

Table 2: Application of Isotopic Tracers in CPT1A Inhibition Studies

| Isotopic Tracer | Metabolic Pathway Investigated | Expected Effect of 2-Tetradecylglycidylcarnitine | Key Metabolites Analyzed for Isotopic Enrichment |

|---|---|---|---|

| 13C-Palmitate | Long-chain fatty acid oxidation | Decreased flux | 13CO2, 13C-acetyl-CoA, 13C-citrate |

| 13C-Glucose | Glycolysis and glucose oxidation | Increased flux | 13C-lactate, 13C-pyruvate, 13C-TCA cycle intermediates |

| 13C-Glutamine | Anaplerosis and amino acid catabolism | Potentially altered flux | 13C-glutamate, 13C-α-ketoglutarate, 13C-TCA cycle intermediates |

Assessment of Compound Distribution and Biotransformation in Biological Systems

Understanding the distribution and metabolic fate of 2-Tetradecylglycidylcarnitine within a biological system is crucial for interpreting its pharmacological effects. While specific pharmacokinetic data related to dosage are excluded here, the general principles of biodistribution and biotransformation are central to preclinical evaluation.

Compound Distribution:

Biodistribution studies aim to determine the localization of a compound in various tissues and organs over time. For a compound like 2-Tetradecylglycidylcarnitine, which is a long-chain fatty acid analog, it is anticipated to distribute to tissues with high rates of fatty acid uptake and metabolism, such as the heart, liver, and skeletal muscle. Studies with other CPT1 inhibitors, such as perhexiline, have shown extensive uptake into the liver and heart. nih.gov Similarly, radiolabeled long-chain fatty acid analogs have been developed as imaging agents to assess myocardial metabolism, indicating their affinity for cardiac tissue. nih.gov Fluorescently labeled long-chain fatty acid analogs are also utilized to study fatty acid uptake and metabolism in various cells. biorxiv.orgbiorxiv.org

Biotransformation:

Biotransformation refers to the metabolic conversion of a compound within the body, a process that primarily occurs in the liver. This process can lead to the formation of metabolites that may be more active, less active, or have different biological activities than the parent compound. The biotransformation of CPT1 inhibitors can be tissue-specific. For example, the inhibitor oxfenicine is transaminated in the heart and liver to its active metabolite, 4-hydroxyphenylglyoxylate, which then inhibits CPT1. nih.gov The efficiency of this conversion varies between tissues, contributing to the tissue-specific effects of the drug. nih.gov The biotransformation of 2-Tetradecylglycidylcarnitine would likely involve enzymatic processes that modify its structure, potentially affecting its potency and duration of action.

Advanced Analytical and Methodological Approaches for 2 Tetradecylglycidylcarnitine Research

Spectroscopic Techniques for Enzyme Activity and Binding Assays

Spectroscopic methods are fundamental for quantifying the enzymatic activity of carnitine palmitoyltransferase (CPT) and assessing the inhibitory effects of compounds like 2-Tetradecylglycidylcarnitine. These assays work by monitoring the change in concentration of a substrate or product over time, which often involves a molecule that absorbs light.

One common approach for CPT involves a coupled reaction system. For instance, the activity of CPT-II can be determined by measuring the formation of acetylcarnitine from palmitoylcarnitine (B157527). In this system, CPT-II converts palmitoylcarnitine to free carnitine, which is then esterified to acetylcarnitine by a second enzyme, carnitine acetyltransferase. The rate of acetylcarnitine production, which can be quantified using mass spectrometry, is directly proportional to the CPT-II activity nih.gov.

Infrared spectroscopy offers a direct way to monitor enzymatic reactions by detecting changes in the infrared spectrum as a substrate is converted into a product. mdpi.com Because the molecular structure is altered during the reaction, the corresponding infrared absorption changes, allowing for real-time tracking of the reaction's progress. mdpi.com This technique is advantageous as it observes the reaction directly without the need for secondary assays or labels. mdpi.com

In research on 2-Tetradecylglycidylcarnitine and its related compounds, radiolabeling is also employed. For example, the release of L-[methyl-14C]carnitine from palmitoyl-L-[methyl-14C]carnitine can be measured to determine CPT activity in intact mitochondria. The inhibitory concentration (I50) of a compound like 2-Tetradecylglycidylcarnitine can then be determined by measuring its effect on the rate of this reaction nih.gov.

| Technique | Principle | Application to 2-Tetradecylglycidylcarnitine Research | Example Measurement |

|---|---|---|---|

| Coupled Enzyme Assay (MS-based) | The product of the primary enzyme (CPT) is used as a substrate by a secondary enzyme, leading to a readily detectable product. | Quantifying the inhibition of CPT-II by measuring the reduced formation of a downstream product like acetylcarnitine. nih.gov | Rate of acetylcarnitine formation (nmol/min/mg protein). |

| Radiolabel Isotope-Exchange Assay | Uses a radiolabeled substrate (e.g., 14C-carnitine) to track its conversion to a product. | Determining the I50 value of 2-Tetradecylglycidylcarnitine on CPT activity in isolated mitochondria. nih.gov | Counts per minute (CPM) of radiolabeled product. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Monitors changes in vibrational frequencies of molecules as reactants are converted to products. mdpi.com | Directly observing the disappearance of substrate (e.g., palmitoyl-CoA) and appearance of product (e.g., palmitoylcarnitine) in real-time. | Change in absorbance at specific wavenumbers (cm-1). |

Mass Spectrometry (MS) for Metabolomics and Lipidomics Profiling

Mass spectrometry is a powerful analytical technology used for the comprehensive analysis of metabolites (metabolomics) and lipids (lipidomics) in a biological sample. nih.gov In the context of 2-Tetradecylglycidylcarnitine research, MS can elucidate the broader metabolic consequences of CPT inhibition. By providing a "snapshot" of the metabolome and lipidome, researchers can identify which metabolic pathways are most affected by the compound.

Metabolomic and lipidomic analyses typically involve hyphenated techniques, where MS is coupled with a separation method like liquid chromatography (LC) or gas chromatography (GC). nih.gov LC-MS is particularly well-suited for analyzing acylcarnitines and other lipids. nih.govresearchgate.net Untargeted metabolomics and lipidomics can successfully distinguish between samples from subjects with metabolic disorders (where acylcarnitines are key biomarkers) and control subjects, with the most significant differences often observed in lipid pathways. nih.gov

Different MS-based approaches can be employed:

Shotgun Lipidomics: Direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.

LC-MS Based Lipidomics: Lipids are separated by liquid chromatography before entering the mass spectrometer, which helps to resolve isomeric and isobaric species. youtube.com

Targeted Analysis: Focuses on a predefined list of metabolites, offering higher sensitivity and quantitative accuracy for specific molecules of interest, such as various acylcarnitine species. youtube.com

These approaches allow researchers to observe the accumulation of long-chain acylcarnitines and other fatty acid intermediates that result from the inhibition of fatty acid oxidation by 2-Tetradecylglycidylcarnitine.

A primary application of MS in this field is the precise quantification of fatty acids and their metabolites, such as acylcarnitines. This is crucial for understanding the potency and effects of 2-Tetradecylglycidylcarnitine. Quantitative methods often rely on tandem mass spectrometry (MS/MS) and the use of stable isotope-labeled internal standards. researchgate.net

A validated method using ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry (UHP-HILIC-MS/MS) has been developed for the determination of carnitine and various acylcarnitines in biological samples like serum and tissue. researchgate.net This type of method offers high linearity, recovery, and sensitivity. researchgate.net For quantitation, a technique called multiple-reaction monitoring (MRM) is often used, where the mass spectrometer is set to detect a specific precursor ion and a corresponding product ion for each analyte, ensuring high specificity and reducing background noise. researchgate.net

| Compound | Linear Range (ng/ml) | Correlation Coefficient (r2) | Limit of Detection (LOD) (ng/ml) |

|---|---|---|---|

| Carnitine | 20 - 600 | > 0.994 | 5 |

| Acetylcarnitine | 20 - 600 | > 0.994 | 5 |

| Other Acylcarnitines | 5 - 200 | > 0.994 | ~0.5 |

Fluxomics is the study of metabolic reaction rates (fluxes) within a biological system. Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique that uses stable isotope tracers (e.g., carbon-13, nitrogen-15) to follow the path of atoms through metabolic networks. nih.gov By introducing a labeled substrate, such as ¹³C-labeled glucose or a ¹³C-labeled fatty acid, researchers can use MS to measure the incorporation of the isotope into downstream metabolites. nih.govnih.gov

In the context of 2-Tetradecylglycidylcarnitine research, one could administer a ¹³C-labeled long-chain fatty acid and trace its metabolism.

Baseline: In a control system, the ¹³C label would appear in mitochondrial acetyl-CoA and subsequently in intermediates of the TCA cycle.

With Inhibitor: In the presence of 2-Tetradecylglycidylcarnitine, the CPT-mediated transport of the labeled fatty acid into the mitochondria would be blocked.

Result: Mass spectrometry would detect a buildup of the ¹³C-labeled long-chain acylcarnitine in the cytosol and a significant reduction of the ¹³C label in TCA cycle intermediates. This provides direct, dynamic evidence of the compound's inhibitory effect on the fatty acid oxidation flux.

This approach allows for a quantitative understanding of how 2-Tetradecylglycidylcarnitine reroutes metabolic pathways in real-time. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is another principal analytical technique used in metabolomics. mdpi.com Unlike MS, NMR is non-destructive and highly quantitative, providing detailed structural information about metabolites. mdpi.com It detects signals from atomic nuclei (most commonly ¹H, but also ¹³C and ³¹P) within a magnetic field. The position (chemical shift) and splitting pattern of these signals provide a unique fingerprint for each metabolite. nih.gov

While generally less sensitive than MS, NMR offers key advantages for studying the effects of 2-Tetradecylglycidylcarnitine:

Minimal Sample Preparation: Allows for analysis of samples in a near-native state. mdpi.com

High Reproducibility: Makes it ideal for large-scale and longitudinal studies. mdpi.com

Structural Elucidation: Can be used to identify unknown compounds and determine the specific position of isotopic labels in flux studies. nih.gov

The identification of metabolites in an NMR spectrum is achieved by comparing the observed chemical shifts and coupling patterns to reference spectra from pure compounds stored in databases. mdpi.com For complex biological mixtures where signals overlap, two-dimensional (2D) NMR experiments (e.g., ¹H-¹H TOCSY, ¹H-¹³C HSQC) can be used to separate signals into a second dimension, greatly improving resolution and aiding identification. mdpi.com

Quantification is achieved by integrating the area of a specific NMR peak, which is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a metabolite's peak to that of a reference standard of known concentration added to the sample, absolute concentrations can be determined. nih.govresearchgate.net This allows for the precise measurement of changes in the concentrations of key metabolites, such as glucose, lactate, and amino acids, following treatment with 2-Tetradecylglycidylcarnitine. nih.gov

NMR is exceptionally well-suited for dynamic metabolic pathway analysis, especially when used with stable isotope tracers like ¹³C-glucose or ¹³C-fatty acids. nih.govresearchgate.net By acquiring NMR spectra over time or after administration of a labeled substrate, researchers can track the flow of the isotopic label through metabolic pathways.

For example, ¹³C-NMR can be used to analyze the isotopomer distribution in key metabolites like glutamate (B1630785). nih.gov The specific pattern of ¹³C labeling in glutamate reflects the activity of different pathways feeding into the TCA cycle. By inhibiting fatty acid oxidation with 2-Tetradecylglycidylcarnitine, the cell may alter its use of other fuels like glucose or glutamine. ¹³C NMR can reveal these dynamic compensatory changes by tracking how the isotopomer patterns of TCA cycle intermediates change in response to the inhibitor. nih.govnih.gov This provides an integrated view of how the metabolic network adapts to the perturbation caused by 2-Tetradecylglycidylcarnitine. nih.gov

Computational and Bioinformatics Approaches

In the study of metabolic modulators like 2-Tetradecylglycidylcarnitine, computational and bioinformatics approaches are indispensable for elucidating complex biological interactions and predicting molecular behaviors. These in silico methods provide a powerful lens through which to understand the systems-level impact of this compound and to investigate its molecular interactions with its target enzyme, carnitine palmitoyltransferase (CPT). While specific computational studies focused exclusively on 2-Tetradecylglycidylcarnitine are not extensively documented in publicly available literature, the established methodologies of pathway analysis, network reconstruction, and molecular dynamics simulations offer a robust framework for its investigation.

Pathway analysis and network reconstruction are crucial bioinformatics tools for understanding the broader physiological effects of inhibiting a key metabolic enzyme such as carnitine palmitoyltransferase I (CPT1) by 2-Tetradecylglycidylcarnitine. CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. wikipedia.orgnih.gov Inhibition of this enzyme, therefore, has significant repercussions for cellular energy metabolism.

Pathway Analysis would be employed to identify the metabolic pathways most significantly perturbed by the action of 2-Tetradecylglycidylcarnitine. By analyzing changes in the concentrations of various metabolites (metabolomics data) in cells or tissues treated with the compound, researchers can map the upstream and downstream effects of CPT1 inhibition. For instance, a decrease in the levels of acetyl-CoA and subsequent intermediates of the Krebs cycle would be expected, coupled with an accumulation of long-chain fatty acyl-CoAs in the cytoplasm. This approach can also reveal compensatory changes in other metabolic pathways, such as an upregulation of glycolysis or amino acid catabolism, as the cell attempts to meet its energy demands.

Network Reconstruction builds upon pathway analysis to create a comprehensive map of the molecular interactions affected by 2-Tetradecylglycidylcarnitine. This involves integrating various "omics" data (e.g., transcriptomics, proteomics, metabolomics) to construct a detailed network of genes, proteins, and metabolites. Such a network would illustrate not only the direct inhibition of CPT1 but also the subsequent cascade of events, including changes in gene expression for other metabolic enzymes and alterations in signaling pathways that are sensitive to the cell's energetic state. By examining the topology of this reconstructed network, key nodes and bottlenecks that are critical to the cellular response to 2-Tetradecylglycidylcarnitine can be identified.

A hypothetical pathway analysis for the impact of 2-Tetradecylglycidylcarnitine on fatty acid oxidation is presented in the interactive table below.

Interactive Data Table: Hypothetical Metabolic Changes Induced by 2-Tetradecylglycidylcarnitine

| Metabolite | Expected Change | Pathway | Consequence of CPT1 Inhibition |

| Long-chain acyl-CoAs | Increase | Fatty Acid Activation | Substrate accumulation due to blocked mitochondrial entry. |

| Acylcarnitines | Decrease | Fatty Acid Transport | Reduced formation as CPT1 is inhibited. |

| Acetyl-CoA (mitochondrial) | Decrease | Beta-Oxidation | Diminished production from fatty acid breakdown. |

| Citrate | Decrease | Krebs Cycle | Reduced entry of acetyl-CoA into the cycle. |

| Malonyl-CoA | No Direct Effect | Fatty Acid Synthesis | Natural inhibitor of CPT1, its levels may influence the efficacy of 2-Tetradecylglycidylcarnitine. wikipedia.org |

| Glucose | Potential Decrease | Glycolysis | Increased utilization to compensate for reduced fatty acid oxidation. |

| Lactate | Potential Increase | Anaerobic Glycolysis | Potential shift towards anaerobic metabolism if energy demand is high. |

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules. In the context of 2-Tetradecylglycidylcarnitine, MD simulations can provide detailed, atomistic insights into its interaction with the CPT enzyme. While the precise crystal structure of CPT1 remains to be fully elucidated, homology modeling can be used to generate a structural model for simulation purposes.

An MD simulation would involve placing 2-Tetradecylglycidylcarnitine in the binding site of a CPT1 model within a simulated physiological environment (water, ions). The simulation would then calculate the forces between atoms and their subsequent movements over time, typically on the nanosecond to microsecond timescale. This would allow researchers to:

Visualize the binding mode: Observe how 2-Tetradecylglycidylcarnitine or its active form, 2-tetradecylglycidyl-CoA, fits into the active site of CPT1.

Identify key interactions: Determine the specific amino acid residues in CPT1 that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor.

Analyze conformational changes: Understand how the binding of the inhibitor may induce structural changes in the enzyme, leading to its inactivation.

Calculate binding free energies: Quantify the strength of the interaction between 2-Tetradecylglycidylcarnitine and CPT1, providing a theoretical basis for its inhibitory potency.

Insights from MD simulations can be invaluable for the rational design of more potent and specific inhibitors of CPT1, which could have therapeutic applications in various metabolic disorders.

The potential parameters and expected outcomes of a molecular dynamics simulation of 2-Tetradecylglycidylcarnitine with CPT1 are summarized in the interactive table below.

Interactive Data Table: Parameters for a Hypothetical Molecular Dynamics Simulation of 2-Tetradecylglycidylcarnitine and CPT1

| Parameter | Description | Expected Outcome/Insight |

| System Setup | ||

| Protein Model | Homology model of human CPT1A or CPT1B. | Provides the structural framework for the simulation. |

| Ligand | 3D structure of 2-Tetradecylglycidylcarnitine or 2-tetradecylglycidyl-CoA. | The molecule whose interaction with the protein is being studied. |

| Solvent | Explicit water model (e.g., TIP3P). | Simulates the aqueous physiological environment. |

| Ions | Na+ and Cl- to neutralize the system and mimic physiological salt concentration. | Ensures a realistic electrostatic environment. |

| Simulation Parameters | ||

| Force Field | CHARMM36m or AMBER for protein and ligand. | A set of parameters that defines the potential energy of the system. |

| Simulation Time | 100-500 nanoseconds. | Allows for the observation of binding events and conformational changes. |

| Temperature | 310 K (37 °C). | Simulates human body temperature. |

| Pressure | 1 bar. | Simulates atmospheric pressure. |

| Analysis | ||

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the protein-ligand complex over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues. | Highlights flexible regions of the protein that may be involved in binding. |

| Hydrogen Bond Analysis | Identifies hydrogen bonds between the ligand and protein. | Reveals key electrostatic interactions responsible for binding affinity. |

| Binding Free Energy Calculation | (e.g., MM/PBSA or MM/GBSA). | Provides a quantitative estimate of the binding affinity. |

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Further Elucidation of Isoform-Specific Inhibition and Regulatory Networks

The carnitine palmitoyltransferase (CPT) system is central to the regulation of long-chain fatty acid oxidation (FAO) and comprises two main enzymes, CPT1 and CPT2. nih.gov CPT1, located on the outer mitochondrial membrane, is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria and exists in three tissue-specific isoforms: CPT1A (liver), CPT1B (muscle), and CPT1C (brain). nih.gov CPT2 is located on the inner mitochondrial membrane and is ubiquitous across tissues. nih.govwikipedia.org

2-Tetradecylglycidylcarnitine is the active form of the inhibitor, derived from its precursor, 2-tetradecylglycidic acid (TDGA). nih.govnih.gov In vivo, TDGA is converted to its coenzyme A thioester, 2-tetradecylglycidyl-CoA, which is a potent, irreversible inhibitor of CPT1. nih.gov This inhibition prevents the conversion of long-chain acyl-CoAs to acylcarnitines, thereby blocking their transport into the mitochondria for β-oxidation. nih.gov While CPT1 is the primary target, studies have also investigated the effects on CPT2. Research indicates that the inhibitory action is highly specific to the CPT system, as the metabolic effects of TDGA can be circumvented by providing medium-chain fatty acids, whose oxidation is not dependent on CPT1. nih.gov

Future research should focus on a more granular understanding of the differential inhibition of CPT1 isoforms by 2-tetradecylglycidyl-CoA and 2-Tetradecylglycidylcarnitine. Investigating the subtle structural and kinetic differences between CPT1A, CPT1B, and CPT1C could reveal isoform-specific sensitivities to this class of inhibitors. Such knowledge is critical for developing tissue-targeted metabolic modulators.

Furthermore, inhibiting the gateway of FAO has profound effects on interconnected metabolic regulatory networks. It forces a metabolic shift away from fat catabolism towards increased reliance on carbohydrate utilization. nih.gov This shift impacts cellular energy charge, redox state, and the concentration of key signaling metabolites. Further studies are needed to map these downstream consequences, exploring how chronic CPT1 inhibition affects transcriptional networks governing glucose metabolism, lipogenesis, and cellular stress responses. Understanding these integrated network-level adaptations is essential to fully comprehend the physiological impact of inhibiting this crucial metabolic checkpoint.

Table 1: Isoform-Specific Inhibition of the Carnitine Palmitoyltransferase System

| Target Enzyme | Location | Primary Inhibitor | Mechanism of Action | Key Research Finding |

|---|---|---|---|---|

| CPT1 (A, B, C) | Outer Mitochondrial Membrane | 2-Tetradecylglycidyl-CoA | Irreversible inhibition of the catalytic site. | Pretreatment of mitochondria with the inhibitor leads to a loss of malonyl-CoA binding capacity, indicating interaction at a common or closely related site. nih.gov |

| CPT2 | Inner Mitochondrial Membrane | 2-Tetradecylglycidylcarnitine | Inhibition of the enzyme responsible for converting acylcarnitines back to acyl-CoAs within the mitochondrial matrix. | In vivo administration of TDGA leads to a depression of the maximal velocity (Vmax) of CPT activity in inverted vesicles, which represents CPT2. nih.gov |

Systems Biology Approaches to Understand Integrated Metabolic Responses

The inhibition of a single, rate-limiting enzyme like CPT1 by 2-Tetradecylglycidylcarnitine triggers a cascade of metabolic adjustments throughout the cell. A reductionist approach focusing solely on FAO may fail to capture the full spectrum of these adaptations. Systems biology offers a holistic framework to understand these complex, integrated responses by combining high-throughput 'omics' technologies with computational modeling. nih.govembopress.org

Future research should leverage these approaches to map the metabolic rewiring induced by 2-Tetradecylglycidylcarnitine. A typical workflow would involve treating a biological system (e.g., cell cultures or animal models) with the inhibitor and performing parallel 'multi-omics' profiling.

Metabolomics: To quantify the global changes in metabolite levels, identifying depleted substrates (long-chain acylcarnitines) and accumulating intermediates (glucose-derived metabolites, alternative fuel sources). nih.gov

Transcriptomics (RNA-seq): To analyze genome-wide changes in gene expression, revealing the transcriptional reprogramming of metabolic and signaling pathways in response to FAO inhibition.

Proteomics: To measure changes in protein abundance, providing insight into the enzymatic machinery's adaptation.

Fluxomics: Using stable isotope tracers to map the rerouting of metabolic flux through alternative pathways.

The integration of these datasets allows for the construction of comprehensive metabolic network models. mdpi.com These models can identify novel regulatory nodes, predict unforeseen metabolic bottlenecks or compensatory pathways, and generate new hypotheses about the long-term consequences of FAO inhibition. This approach can move the understanding of 2-Tetradecylglycidylcarnitine's effects from a linear pathway inhibition to a dynamic, system-wide metabolic event.

Table 2: A Systems Biology Workflow for Investigating 2-Tetradecylglycidylcarnitine

| Step | Technology/Method | Data Generated | Potential Biological Insights |

|---|---|---|---|

| 1. Perturbation | Cell/animal model treatment with 2-Tetradecylglycidylcarnitine | A controlled biological system with inhibited FAO. | N/A |

| 2. Data Acquisition | Metabolomics (GC-MS/LC-MS), Transcriptomics (RNA-seq) | Quantitative profiles of metabolites and gene transcripts. | Identification of specific pathways affected by the inhibitor (e.g., upregulation of glycolysis, changes in amino acid metabolism). |

| 3. Data Integration | Statistical correlation analysis, network inference algorithms | Correlation maps between transcripts and metabolites; reconstructed metabolic networks. | Linking transcriptional changes to specific metabolic shifts; identifying key regulatory transcription factors. |

| 4. Model Building & Simulation | Constraint-based modeling (e.g., Flux Balance Analysis) | Predictive models of cellular metabolism under FAO inhibition. | Simulating the metabolic fate of various nutrients; predicting cellular growth or function based on metabolic state. |

Development of Novel Research Tools and Probes Based on 2-Tetradecylglycidylcarnitine Structure

The irreversible binding mechanism of 2-tetradecylglycidyl-CoA to CPT1 makes its core chemical structure an excellent scaffold for the design of sophisticated chemical biology tools. By functionalizing the 2-Tetradecylglycidylcarnitine structure, it is possible to create novel probes for studying the CPT enzyme family in its native biological context.

A promising future direction is the development of activity-based protein profiling (ABPP) probes. This would involve synthesizing derivatives of 2-Tetradecylglycidylcarnitine that incorporate a reporter tag, such as:

A fluorescent dye (e.g., fluorescein, rhodamine): This would allow for the direct visualization of active CPT1 enzymes in cells and tissues using fluorescence microscopy, enabling studies on enzyme localization and trafficking.

A biotin (B1667282) tag: This would enable the affinity purification of CPT1 from complex protein lysates. The captured enzyme could then be analyzed by mass spectrometry to identify post-translational modifications or interacting protein partners that regulate its activity.

A clickable alkyne or azide (B81097) group: These tags allow for the covalent attachment of various reporters post-labeling using bio-orthogonal chemistry (e.g., click chemistry). This provides greater flexibility for different downstream applications, including proteomics and imaging.